molecular formula C8H6ClFN2O B13291149 8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride

8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride

Cat. No.: B13291149
M. Wt: 200.60 g/mol
InChI Key: GMCLSWIXZCOKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride is a chemical compound with the molecular formula C8H6ClFN2O. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound is primarily used for research purposes and has shown potential in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide. One common method is the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions. This reaction can be catalyzed by various catalysts, including heterogeneous Lewis acid catalysts like cross-linked poly(4-vinylpyridine) supported BF3 .

Industrial Production Methods: the use of efficient and reusable catalysts, such as poly(4-vinylpyridine) supported BF3, suggests that scalable and eco-friendly production methods are feasible .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinazoline and quinazolinone derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-3,4-dihydroquinazolin-4-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets .

Properties

Molecular Formula

C8H6ClFN2O

Molecular Weight

200.60 g/mol

IUPAC Name

8-fluoro-3H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C8H5FN2O.ClH/c9-6-3-1-2-5-7(6)10-4-11-8(5)12;/h1-4H,(H,10,11,12);1H

InChI Key

GMCLSWIXZCOKLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CNC2=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.